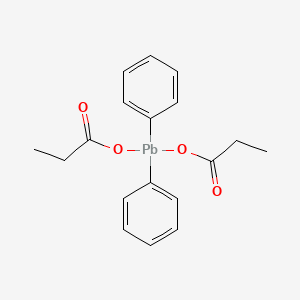
Lead diphenyl acid propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead diphenyl acid propionate is a chemical compound that combines lead with diphenyl acid and propionic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lead diphenyl acid propionate typically involves the reaction of diphenyl acid with lead salts in the presence of propionic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Lead diphenyl acid propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions may convert the lead component to different oxidation states.
Substitution: The diphenyl and propionate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Lead diphenyl acid propionate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound may be studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role in drug delivery systems.
Industry: It can be used in the production of specialized materials or as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of lead diphenyl acid propionate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Lead acetate: Another lead-containing compound with different chemical properties and applications.
Diphenyl acetic acid: A related compound that lacks the lead component.
Propionic acid derivatives: Compounds that share the propionic acid moiety but differ in their other functional groups.
Uniqueness: Lead diphenyl acid propionate is unique due to its combination of lead, diphenyl acid, and propionic acid, which imparts specific chemical properties and potential applications that are distinct from those of similar compounds
Propriétés
Numéro CAS |
56764-40-0 |
|---|---|
Formule moléculaire |
C18H20O4Pb |
Poids moléculaire |
507 g/mol |
Nom IUPAC |
[diphenyl(propanoyloxy)plumbyl] propanoate |
InChI |
InChI=1S/2C6H5.2C3H6O2.Pb/c2*1-2-4-6-5-3-1;2*1-2-3(4)5;/h2*1-5H;2*2H2,1H3,(H,4,5);/q;;;;+2/p-2 |
Clé InChI |
BWOREAPMHKDVSC-UHFFFAOYSA-L |
SMILES canonique |
CCC(=O)O[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



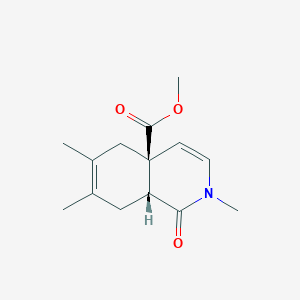
![4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol](/img/structure/B13797165.png)
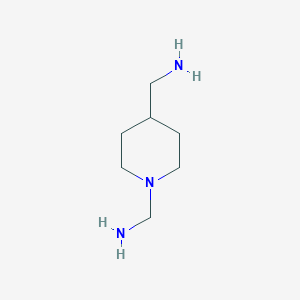
![tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13797167.png)

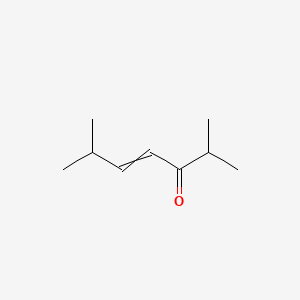
![3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate](/img/structure/B13797187.png)
![5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13797190.png)
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)
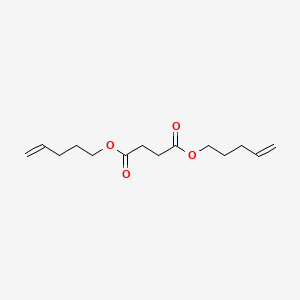

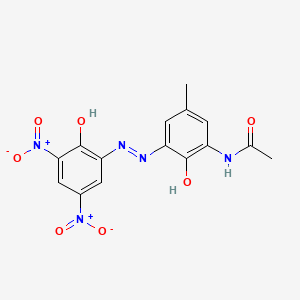
![Acetamide,N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B13797226.png)
